Cas no 55402-83-0 (3,6-DIAZABICYCLO[3.2.0]HEPTANE)
![3,6-DIAZABICYCLO[3.2.0]HEPTANE structure](https://ja.kuujia.com/scimg/cas/55402-83-0x500.png)
3,6-DIAZABICYCLO[3.2.0]HEPTANE 化学的及び物理的性質
名前と識別子
-
- 3,6-DIAZABICYCLO[3.2.0]HEPTANE
- 3,6-diazabicyclo<3.2.0>heptane
- AKOS006281494
- (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane
- 55402-83-0
- DTXSID80632525
- SB44693
- CS-0046539
-
- MDL: MFCD09991682
- インチ: InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2
- InChIKey: XKEYAOJRNJYJMM-UHFFFAOYSA-N
- ほほえんだ: C1C2CNC2CN1
計算された属性
- せいみつぶんしりょう: 98.08440
- どういたいしつりょう: 98.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 82.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 24.1Ų
じっけんとくせい
- PSA: 24.06000
- LogP: -0.16480
3,6-DIAZABICYCLO[3.2.0]HEPTANE セキュリティ情報
3,6-DIAZABICYCLO[3.2.0]HEPTANE 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,6-DIAZABICYCLO[3.2.0]HEPTANE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11105279-1g |
3,6-Diazabicyclo[3.2.0]heptane |
55402-83-0 | 97% | 1g |
$3684 | 2024-07-18 | |
Chemenu | CM377670-1g |
3,6-diazabicyclo[3.2.0]heptane |
55402-83-0 | 95%+ | 1g |
$2328 | 2023-01-10 |
3,6-DIAZABICYCLO[3.2.0]HEPTANE 関連文献
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
3,6-DIAZABICYCLO[3.2.0]HEPTANEに関する追加情報
3,6-DIAZABICYCLO[3.2.0]HEPTANE - A Comprehensive Overview
The compound 3,6-DIAZABICYCLO[3.2.0]HEPTANE (CAS No: 55402-83-0) is a fascinating molecule with a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of azabicyclic compounds, which are known for their rigid and versatile frameworks, making them valuable in various applications.
Structure and Synthesis: The molecular structure of 3,6-DIAZABICYCLO[3.2.0]HEPTANE consists of a bicyclo framework with two nitrogen atoms at positions 3 and 6 of the heptane ring system. This arrangement creates a highly strained yet stable structure due to the partial double bond character within the ring system. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound through various routes, including ring-closing metathesis and palladium-catalyzed coupling reactions.
Physical and Chemical Properties: This compound exhibits interesting physical properties, such as a high melting point and moderate solubility in organic solvents. Its chemical reactivity is influenced by the electron-withdrawing effects of the nitrogen atoms, which enhance its ability to participate in nucleophilic and electrophilic reactions. Recent studies have explored its behavior under extreme conditions, such as high pressure and temperature, revealing insights into its potential applications in high-performance materials.
Applications in Pharmacology: One of the most promising areas of application for 3,6-DIAZABICYCLO[3.2.0]HEPTANE is in drug discovery. Its rigid structure makes it an ideal candidate for designing bioactive molecules with specific pharmacokinetic profiles. For instance, researchers have utilized this compound as a scaffold for developing novel antibiotics and anticancer agents. Recent clinical trials have shown encouraging results, particularly in targeting drug-resistant bacterial strains.
Materials Science Innovations: In the realm of materials science, 3,6-DIAZABICYCLO[3.2.0]HEPTANE has found applications as a building block for advanced polymers and nanomaterials. Its ability to form stable covalent bonds with other functional groups makes it suitable for creating high-strength composites and lightweight materials for aerospace applications.
Environmental Impact and Sustainability: As industries increasingly prioritize sustainability, the environmental footprint of chemical compounds has come under scrutiny. Recent studies have evaluated the biodegradability and toxicity of 3,6-DIAZABICYCLO[3.2.0]HEPTANE, highlighting its potential as an eco-friendly alternative to traditional chemical intermediates.
Future Prospects: The future of 3,6-DIAZABICYCLO[3.2.0]HEPTANE looks bright, with ongoing research exploring its use in emerging technologies such as quantum computing materials and advanced sensors. Its unique properties position it as a key player in shaping the next generation of chemical innovations.
55402-83-0 (3,6-DIAZABICYCLO[3.2.0]HEPTANE) 関連製品
- 931-00-0(Octahydropyrrolo[3,4-b]pyrrole)
- 929971-85-7(2-fluoro-1-phenylethanamine)
- 1214376-22-3(4-(4-(Difluoromethoxy)phenyl)pyridine)
- 2168062-81-3(5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane)
- 7103-48-2(Estrone THP Ether)
- 422-02-6(Propane,3-chloro-1,1,1,2,2-pentafluoro-)
- 893788-32-4(7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1803604-27-4(4,4-dimethylpent-1-yn-3-amine;hydrochloride)
- 870694-34-1(1-(5-bromopyridin-2-yl)ethane-1,2-diol)
- 1338937-12-4(7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one)




